(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(5-chloro-1H-indol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPLAYJMAOZAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making indole derivatives valuable for developing new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities. These interactions often involve binding to receptors, leading to a series of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.
Biological Activity
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester, a compound belonging to the indole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Structure and Properties
The chemical structure of this compound is characterized by the presence of a chloro group on the indole ring and a tert-butyl ester group. This configuration is believed to influence its solubility and biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cells.
Case Study: Antiproliferative Evaluation
A study conducted using the MTT assay demonstrated that this compound had an IC50 value of approximately 12 µM against HT-29 cells. The compound induced apoptosis, evidenced by increased levels of caspase-3 and Bax proteins while decreasing Bcl2 levels, indicating its role in promoting programmed cell death in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 12 | Induction of apoptosis |
| A549 | 15 | Caspase activation |
| MCF-7 | 18 | Inhibition of cell proliferation |
| Panc-1 | 20 | Modulation of apoptotic pathways |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study reported that it effectively inhibited various bacterial strains, including multidrug-resistant isolates.
Case Study: Antimicrobial Efficacy
The minimal inhibitory concentration (MIC) for this compound against Gram-positive bacteria was found to be as low as 0.5 µg/mL. These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Enterococcus faecium | 1.0 |
| Escherichia coli | 2.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cell cycle regulation, particularly CHK1, which plays a crucial role in DNA damage response .
- Apoptosis Induction : By modulating apoptotic pathways, the compound enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Membrane Disruption : The indole structure facilitates interactions with microbial membranes, leading to increased permeability and subsequent cell death in bacteria .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Spectroscopic and Electronic Properties
- NMR Shifts: The target compound’s chloro substituent would deshield adjacent protons (e.g., H-4 and H-6 on the indole ring). In , the 2-chloro-benzyl group causes distinct aromatic proton shifts (δ 7.21–7.53 ppm) , whereas the target’s indole protons would resonate near δ 6.8–7.5 ppm. The cyano group in induces strong electron-withdrawing effects, downfield-shifting adjacent carbons in ¹³C NMR .
- Electronic Effects: Chloro (target) and cyano () substituents are electron-withdrawing, enhancing electrophilicity for nucleophilic substitution or metal-catalyzed reactions. The tert-butyl group in and provides steric hindrance, reducing unwanted side reactions .
Preparation Methods
Starting Material Preparation and Functionalization
The synthesis begins with 5-chloroindole as the starting material, analogous to methods reported for related halogenated indole derivatives such as 6-bromoindole derivatives. A Friedel-Crafts reaction is employed to introduce an acyl or amide group at the 3-position of the indole ring. This reaction uses Lewis acids such as aluminum chloride in solvents like methylene dichloride.
Amidation
The intermediate from the Friedel-Crafts step undergoes amidation, typically using ammoniacal solutions or aqueous ammonia to convert the acyl group into an amide. This step is crucial to install the amide functionality that will later be converted into the carbamate.
Reduction
The amide intermediate is reduced to the corresponding amine using strong reductants such as lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions. This reduction is essential to provide the free amine for subsequent carbamate formation.
Carbamate Formation and Protection
The free amine is reacted with tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in methylene dichloride at room temperature to form the tert-butyl carbamate ester. This step protects the carbamic acid moiety as a tert-butyl ester, stabilizing the compound and facilitating purification.
Alternative Synthetic Approaches
Organocatalytic Amidation
Some literature reports organocatalytic amidation methods for related indole carbamates, using catalytic amounts of organocatalysts to achieve high yields (up to 95%) under mild conditions. These methods provide an alternative to classical amidation and protection sequences, potentially improving efficiency and selectivity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Catalysts | Solvent | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 5-Chloroindole, AlCl3 (Lewis acid) | Methylene dichloride | Room temperature or reflux | Introduces acyl group at 3-position |
| 2 | Amidation | Ammoniacal liquor (aqueous ammonia) | Water | Room temperature | Converts acyl to amide |
| 3 | Reduction | Lithium aluminium hydride (LiAlH4) | THF | Reflux, ~8 hours | Reduces amide to amine |
| 4 | Carbamate Protection | tert-Butyl dicarbonate, DMAP catalyst | Methylene dichloride | Room temperature, 10 hours | Forms tert-butyl carbamate ester (Boc protection) |
Research Findings and Yields
- The reduction step with LiAlH4 typically requires careful quenching and extraction to isolate the amine intermediate in good yield (e.g., 53% isolated yield reported for analogous bromoindole derivative).
- Carbamate formation with tert-butyl dicarbonate and DMAP proceeds smoothly at room temperature with yields around 80%–90%.
- Organocatalytic amidation methods can improve yields and reduce reaction times, achieving up to 95% yield.
- Modified Curtius rearrangement methods provide a versatile alternative for carbamate synthesis, especially useful for aromatic substrates, with yields reported in the range of 70%–90%.
Notes on Solvent and Catalyst Selection
- Methylene dichloride is the preferred solvent for Friedel-Crafts and carbamate protection steps due to its stability and ability to dissolve organic substrates.
- THF is commonly used for reduction reactions with LiAlH4 because it stabilizes the reagent and facilitates reflux conditions.
- DMAP is an effective nucleophilic catalyst for carbamate formation, enhancing reaction rates and yields.
- For Curtius rearrangement-based methods, polar aprotic solvents such as DMF or dioxane mixed with water are preferred to optimize azide formation and rearrangement.
Q & A
Q. What are the established synthetic routes for (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group, followed by coupling reactions. Key steps include:
-
Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature for 24 hours .
-
Chloroindole Activation : Halogenation (e.g., chlorination) at the 5-position of the indole ring under controlled conditions to avoid over-substitution.
-
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product.
Yields depend on reaction temperature, stoichiometry of reagents, and catalyst selection. For example, cooling during coupling steps (0–5°C) minimizes side reactions .- Data Table :
| Step | Reagents/Conditions | Yield Range (%) |
|---|---|---|
| Boc Protection | Boc₂O, DCM, RT, 24h | 70–85 |
| Chlorination | NCS (N-chlorosuccinimide), DMF | 60–75 |
| Final Purification | Silica gel chromatography | >90 purity |
Q. Which spectroscopic techniques are most effective for characterizing the compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the tert-butyl group singlet at δ 1.4–1.5 ppm and indole protons (e.g., H-2 at δ 7.3–7.5 ppm) .
- ¹³C NMR : Confirm Boc carbonyl at δ 155–160 ppm and chloroindole carbons (δ 110–135 ppm).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., ~296.7 g/mol for C₁₄H₁₇ClN₂O₂) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the recommended storage conditions to maintain the compound’s stability over extended periods?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, as hydrolysis of the Boc group can occur. Periodic stability checks via HPLC are advised to detect degradation (e.g., tert-butyl group cleavage) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data obtained from different batches of the compound?
- Methodological Answer :
- Replicate Experiments : Conduct reactions under identical conditions (temperature, solvent purity) to isolate batch-specific variables.
- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out structural isomers .
- Cross-Validation : Compare with published spectra from authoritative databases (e.g., PubChem) .
Contradictions may arise from residual solvents or incomplete purification; thus, rigorous drying and lyophilization are critical .
Q. What strategies are employed to study the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
-
Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., free indole derivatives) .
-
Kinetic Analysis : Calculate degradation rate constants (k) using the Arrhenius equation to predict shelf-life under standard conditions.
-
Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at elevated temperatures (25–200°C) .
- Data Table :
| pH | Temperature (°C) | Degradation Half-Life (Days) | Major Byproduct |
|---|---|---|---|
| 7.4 | 25 | 180 | None detected |
| 9.0 | 40 | 30 | 5-Chloroindole-3-methanol |
Q. What computational methods support the prediction of the compound’s behavior in complex reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .
- Molecular Dynamics (MD) Simulations : Study solvation effects in polar/aprotic solvents to optimize reaction media.
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina, though experimental validation is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
